molecular formula C10H19NO2 B3034713 Bis-(2-allyloxy-ethyl)-amine CAS No. 210639-26-2

Bis-(2-allyloxy-ethyl)-amine

Cat. No. B3034713
M. Wt: 185.26 g/mol
InChI Key: UCADRVJHSQKOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(2-allyloxy-ethyl)-amine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis-ethylamine derivatives and their chemistry, which can provide insights into the behavior of similar compounds. For instance, bis(2-ethylhexyl)amine is studied as an organocatalyst for reactions involving α,β-unsaturated aldehydes , and as a component in surfactant-based liquid mixtures . These studies suggest that bis-ethylamine derivatives can participate in complex chemical reactions and have significant physico-chemical properties.

Synthesis Analysis

The synthesis of bis-ethylamine derivatives is explored in several papers. For example, bis[(2-aryltelluro)ethyl]amine and its methylamine variant are synthesized by reacting sodium aryltellurolate with bis(2-chloroethyl)amine or bis(2-chloroethyl)methylamine, respectively . Another synthesis approach involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite to produce bis[1-diethoxyphosphorylalkyl]amines . These methods highlight the versatility of bis-ethylamine derivatives in forming various compounds through different synthetic routes.

Molecular Structure Analysis

The molecular structure of bis-ethylamine derivatives is crucial for understanding their reactivity and properties. The bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands are characterized by UV-vis and resonance Raman spectroscopy, providing insights into their electronic structure . Similarly, the structure of bis[(2-aryltelluro)ethyl]amine complexes with metals like Hg, Pd, and Pt is investigated using NMR spectroscopy, suggesting a square pyramidal geometry for these complexes . These analyses demonstrate the importance of molecular structure in the chemistry of bis-ethylamine derivatives.

Chemical Reactions Analysis

The reactivity of bis-ethylamine derivatives is a key focus of several studies. The bis(mu-oxo)dinickel(III) complexes exhibit reactivity towards external substrates such as phenol derivatives and 1,4-cyclohexadiene, indicating their potential in hydrogen atom abstraction and electrophilic aromatic substitution reactions . Additionally, the self-assembly and proton transfer in mixtures of Bis(2-ethylhexyl)amine and octanoic acid result in enhanced conductivity, showcasing the dynamic chemical behavior of these mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-ethylamine derivatives are diverse. The bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands show characteristic absorption bands and resonance Raman bands, which are indicative of their unique electronic properties . The mixtures of Bis(2-ethylhexyl)amine and octanoic acid exhibit significant changes in viscosity, conductivity, and permittivity, highlighting the impact of molecular interactions on their physico-chemical properties .

Scientific Research Applications

Catalyst in Atom Transfer Radical Polymerization

Inoue & Matyjaszewski (2004) investigated amine-based copper complex catalysts, including bis[2-(2-pyridyl)ethyl]amine derivatives, for atom transfer radical polymerization (ATRP). They explored the effect of steric hindrance on the performance of these catalysts, noting that bulkiness around the metal center influences the ATRP equilibrium significantly (Inoue & Matyjaszewski, 2004).

Functional Group Tolerance in Catalysis

Trovitch, Lobkovsky, Bill, & Chirik (2008) studied bis(imino)pyridine iron-catalyzed olefin hydrogenation, highlighting the role of allyl amines, which include bis[2-(2-pyridyl)ethyl]amine derivatives, in enhancing turnover frequencies due to their steric protection of the nitrogen donor (Trovitch et al., 2008).

Binding and Complexation Studies

Gebbink, Bosman, Feiters, Meijer, & Nolte (1999) prepared bis[2-(2-pyridyl)ethyl]amine derivatives and studied their complexations with various metal ions, including CuI, demonstrating their ability to bind oxygen (Gebbink et al., 1999).

Application in Polymer Synthesis

Nie & Bowman (2002) synthesized N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a polymerizable amine coinitiator that can be used in dental resin mixtures. This innovation suggests the potential of bis(2-allyloxy-ethyl)-amine derivatives in polymerization applications, specifically in dental materials (Nie & Bowman, 2002).

In Photopolymerization

Catel, Fischer, Fässler, & Moszner (2016) used bis[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl]amine derivatives in the photopolymerization of vinylcyclopropanes. This study showcases the use of bis(2-allyloxy-ethyl)-amine derivatives as efficient photoinitiators in the polymerization process (Catel et al., 2016).

In Metal Complex Formation and Reactivity

Itoh, Bandoh, Nakagawa, Nagatomo, Kitagawa, Karlin, & Fukuzumi (2001) discussed the formation and reactivity of bis(μ-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands. This research highlights the reactivity and stability of these complexes, indicating potential applications in catalysis and material science (Itoh et al., 2001).

properties

IUPAC Name

2-prop-2-enoxy-N-(2-prop-2-enoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-7-12-9-5-11-6-10-13-8-4-2/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADRVJHSQKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCNCCOCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-(2-allyloxy-ethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-(2-allyloxy-ethyl)-amine
Reactant of Route 2
Reactant of Route 2
Bis-(2-allyloxy-ethyl)-amine
Reactant of Route 3
Reactant of Route 3
Bis-(2-allyloxy-ethyl)-amine
Reactant of Route 4
Bis-(2-allyloxy-ethyl)-amine
Reactant of Route 5
Reactant of Route 5
Bis-(2-allyloxy-ethyl)-amine
Reactant of Route 6
Reactant of Route 6
Bis-(2-allyloxy-ethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.